3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O/c14-11-7-5-10(6-8-11)13(18)16-15-12-4-2-1-3-9-17(12)13/h5-8,16,18H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCFAOXLRPGYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(N2CC1)(C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with a suitable triazole derivative under acidic or basic conditions to form the triazoloazepine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Cyclocondensation and Cyclization
-
Key Precursors : Reactions involving diamines (e.g., o-phenylenediamine) and amidinium salts or carbonyl compounds are common for forming triazepine derivatives .
-
Mechanism : Double nucleophilic attacks on amidinium salts or carbonyl diimidazolides can lead to cyclization, forming the azepine ring. For example, o-phenylenediamine reacting with amidinium salts yields benzotriazepines under basic conditions .
-
Adaptation for Triazoloazepines : A triazole moiety could be incorporated via cyclocondensation of amines with isothiocyanates or azodicarboxylic compounds, followed by cyclization .
Petasis Sequence Reactions
-
Bicyclic Scaffold Formation : The Petasis reaction (3-component reaction involving amines, aldehydes, and boronic acids) has been used to generate polycyclic scaffolds with sp³-rich frameworks .
-
Example : A Petasis product could undergo Diels-Alder reactions with azodicarboxylic diimides to form fused azepine rings, as demonstrated for pyridazinoazepines .
-
Potential Application : Substituting the Petasis product with triazole precursors (e.g., via click chemistry or cycloaddition) may yield the triazoloazepine core.
Key Reaction Data
Functional Group Transformations
-
Hydrolysis : Hydrochloric acid or sodium hydroxide can convert intermediates like malononitriles into hydroxylated azepines (e.g., Scheme 2 in ).
-
Reduction : Selective reduction of nitro groups (e.g., via hydrazine/Raney nickel) preserves bromine substituents, enabling further functionalization .
-
Catalytic C–H Activation : Iron(II)-phthalocyanine catalysts may facilitate intramolecular C–H activation for cyclization, as seen in analogous azepine systems .
Biological Activity (Inferred)
While no direct data exists for this compound, related triazepanes and benzotriazepines exhibit:
-
Cytotoxicity : Cyclic urea triazepanes showed higher toxicity than Paclitaxel in gastric adenocarcinoma cells .
-
Antiproliferation : Pyridazinoazepines demonstrated IC₅₀ values in single-digit micromolar ranges against leukemia and choriocarcinoma cells .
Structural Analogues
Scientific Research Applications
Research indicates that compounds containing the triazole ring exhibit diverse pharmacological activities. The specific applications of 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol include:
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological effects of triazole derivatives similar to This compound :
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one
- Structure : Replaces the 4-bromophenyl group with a 2-chloropyrimidin-4-yl substituent and introduces a ketone at position 3.
- The ketone group increases polarity compared to the hydroxyl group in the target compound.
- Applications: Pyrimidine derivatives are noted for applications in pesticides and pharmaceuticals due to their bioactivity .
Hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-9-ones
- Structure : Features a fused triazoloquinazoline system instead of triazoloazepine. The quinazoline ring introduces additional nitrogen atoms, altering electronic properties.
- Properties : Demonstrated antiproliferative activity against cancer cell lines (e.g., IC₅₀ values ranging from 2.5–15 μM in MCF-7 and HeLa cells). The rigid quinazoline scaffold may limit conformational flexibility compared to azepine derivatives .
Substituent Effects on Bioactivity
Bromophenyl vs. Other Aryl Groups
Hydroxyl vs. Ketone Functional Groups
Antimicrobial Activity
Antiproliferative Activity
- Triazoloquinazolinones () exhibit potent antiproliferative effects, with IC₅₀ values as low as 2.5 μM. The azepine analog’s flexible ring system may allow better adaptation to binding pockets in kinases or DNA topoisomerases .
Data Tables
Table 1. Structural and Functional Comparison of Triazoloazepine Derivatives
Table 2. Physicochemical Properties
*Estimated using Molinspiration cheminformatics software.
Research Findings and Limitations
- Biological Data Gaps: Limited direct studies on the target compound necessitate extrapolation from structurally related molecules.
Biological Activity
3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazoloazepine core structure and is being investigated for various pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.19 g/mol. The presence of the bromine atom in its structure is significant as it influences both the reactivity and biological activity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit moderate antimicrobial efficacy against various bacterial and fungal strains. For instance:
- Bacterial Strains : The compound has shown activity against Escherichia coli and Pseudomonas aeruginosa, comparable to standard antibiotics like Streptomycin.
- Fungal Strains : Antifungal properties were noted against strains such as Candida albicans and Aspergillus niger.
A comparative study highlighted that derivatives with different substituents on the phenyl ring also displayed varying degrees of antimicrobial activity (Table 1).
Anticancer Activity
The anticancer potential of this compound is under investigation. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have indicated effectiveness against various cancer cell lines including breast and lung cancer cells.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell metabolism.
- Interaction with DNA : Its structure allows it to intercalate with DNA or RNA strands leading to disruption of nucleic acid synthesis.
- Modulation of Signaling Pathways : It may influence signaling pathways involved in cell survival and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on Antimicrobial Properties : A study published in 2020 evaluated the antimicrobial effects against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial viability upon treatment with the compound.
"The newly prepared compound showed high antibacterial and antifungal activities compared to commercial antibiotics" .
- Anticancer Efficacy : A recent investigation into its anticancer properties revealed that treatment with this compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation reactions. For example, analogous triazolo derivatives are prepared using general procedures (e.g., "Procedure G" in and ) with bromophenyl precursors. Key intermediates are purified via flash chromatography (e.g., 10% methanol:dichloromethane) and characterized using -NMR, -NMR, and HRMS to confirm structural integrity . Purity (>94%) is validated via HPLC with UV detection, as described for similar compounds .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : HPLC with reverse-phase C18 columns and UV detection (e.g., 254 nm) is standard for purity assessment. For example, triazolo-containing analogs in achieved >95% purity using this method. Additionally, -NMR (if fluorine substituents are present) and mass spectrometry (HRMS) help identify impurities or degradation products .
Q. What are the solubility properties of this compound, and how should it be stored for long-term stability?
- Methodological Answer : Based on structurally related triazolo compounds ( ), solubility in chloroform and methanol is likely. Storage at 2–8°C in airtight containers under inert gas (e.g., argon) is advised to prevent oxidation or hydrolysis. Desiccants should be used to mitigate moisture absorption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer : SAR studies should focus on modifying the bromophenyl group, azepine ring saturation, and triazolo substituents. For example, describes synthesizing 31 triazolo-thiadiazole derivatives with varying aryl and phenoxy groups to assess bioactivity. Computational modeling (e.g., pharmacophore mapping) paired with in vitro assays (e.g., enzyme inhibition) can identify critical functional groups .
Q. What experimental strategies can resolve contradictions in yield or purity data during synthesis?
- Methodological Answer : Low yields (e.g., 22–27% in ) may arise from side reactions or purification losses. Optimization strategies include:
- Temperature Control : Slow addition of reagents at 0°C to suppress side products.
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Alternative Solvents : Replacing dichloromethane with THF or DMF to improve intermediate solubility .
Q. How can researchers evaluate the environmental stability and ecotoxicological impact of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ), which assesses abiotic/biotic degradation and bioaccumulation. Key steps include:
- Hydrolysis Studies : Expose the compound to buffers at pH 4–9 (37°C) and monitor degradation via LC-MS.
- Ecotoxicology Assays : Use Daphnia magna or algae models to measure LC values.
- Soil Sorption Tests : Determine (organic carbon partition coefficient) to predict environmental mobility .
Q. What advanced spectroscopic techniques are critical for elucidating conformational dynamics in solution?
- Methodological Answer : Rotating-frame Overhauser effect spectroscopy (ROESY) can map spatial interactions between the bromophenyl group and azepine ring. Dynamic NMR (variable-temperature -NMR) further probes ring inversion or chair-boat transitions in the hexahydroazepine moiety .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) and work in a fume hood. highlights risks of aquatic toxicity and recommends neutralization of waste with 1M NaOH before disposal .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously, as minor variations can significantly impact yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
